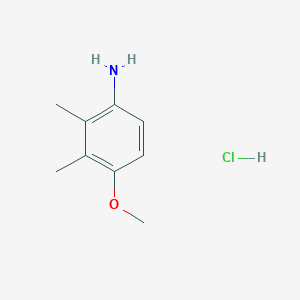

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride

Descripción general

Descripción

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is a derivative of aniline, featuring a methoxy group at the 4-position and two methyl groups at the 2- and 3-positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride typically involves the following steps:

Nitration: The starting material, 2,3-dimethylphenol, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Methoxylation: The hydroxyl group at the 4-position is methylated using methyl iodide and a base like sodium hydroxide.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones or nitroso derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

Aplicaciones Científicas De Investigación

Pharmacological Studies

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride has been investigated for its potential therapeutic effects, particularly in cancer research. The compound's structure allows it to interact with biological systems effectively:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibition of tumor growth in various models, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation. This mechanism is supported by findings showing increased apoptosis markers in treated cells.

Neuropharmacology

Research indicates that compounds similar to this compound may influence neurotransmitter systems:

- Cognitive Enhancement : Preliminary studies suggest that derivatives could enhance cognitive function by interacting with nicotinic acetylcholine receptors. This interaction is critical for memory and learning processes .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The methoxy group can be replaced by other functional groups, allowing for the development of new derivatives with potentially enhanced biological activity.

Anticancer Activity Overview

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 | High |

| MDA-MB-231 (Breast Cancer) | 30 | Moderate |

| HepG2 (Liver Cancer) | 25 | Moderate |

This table summarizes the effectiveness of this compound against various cancer cell lines, demonstrating its potential as a therapeutic agent.

Mechanism of Action Insights

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to programmed cell death |

| Signaling Pathway Modulation | Inhibition of pathways promoting cell survival |

These mechanisms highlight how this compound can exert its effects at the cellular level.

Case Study 1: Anticancer Efficacy

In a study conducted on various human cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of tumor growth. The study utilized both in vitro assays and in vivo models to evaluate the compound's efficacy against resistant cancer types.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the cognitive-enhancing properties of derivatives derived from this compound. In animal models, these derivatives showed improved performance in memory tasks compared to control groups, suggesting potential applications in treating cognitive disorders.

Mecanismo De Acción

The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.

Comparación Con Compuestos Similares

4-Methoxyaniline: Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.

2,3-Dimethylaniline: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.

4-Methoxy-2-methylaniline: Contains only one methyl group, leading to variations in its chemical and physical properties.

Uniqueness: (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is unique due to the presence of both methoxy and dimethyl groups, which confer distinct steric and electronic effects

Actividad Biológica

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride (CAS No. 179067-16-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a methoxy group and two methyl groups on a phenyl ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 173.66 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, including acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine.

- Signal Pathway Modulation: It influences multiple signaling pathways, particularly those involved in cell growth and differentiation such as the MAPK/ERK pathway.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and can effectively cross the blood-brain barrier. This property enhances its potential therapeutic applications in neurological conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Strong inhibition |

| MCF10A (Non-cancer) | 2.5 | Minimal effect |

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting a favorable therapeutic window .

Neuroprotective Effects

The compound's inhibition of acetylcholinesterase suggests potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have documented the effects of this compound:

- Case Study on Neurotoxicity: A study observed that at higher concentrations, the compound exhibited neurotoxic effects in animal models, indicating a dose-dependent relationship between efficacy and toxicity.

- Antitumor Activity in Xenograft Models: In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups, supporting its potential as an anticancer agent .

Propiedades

IUPAC Name |

4-methoxy-2,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-7(2)9(11-3)5-4-8(6)10;/h4-5H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNHOTRIQJZQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.